molecular formula C7H11NOS B6148324 4-(isothiocyanatomethyl)oxane CAS No. 1339649-62-5

4-(isothiocyanatomethyl)oxane

Cat. No.: B6148324
CAS No.: 1339649-62-5
M. Wt: 157.2
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Description

4-(Isothiocyanatomethyl)oxane is a synthetic organic compound belonging to the class of isothiocyanates (ITCs), characterized by the presence of an isothiocyanate functional group (-N=C=S) attached to an oxane (tetrahydropyran) ring via a methylene bridge . Isothiocyanates are well-known for their diverse biological activities and are a subject of significant interest in medicinal and agricultural chemistry research . While specific studies on this compound are limited, the broader family of isothiocyanates has demonstrated considerable research value, particularly in oncology. Synthetic ITCs have been investigated as potential adjuvants in cancer therapy. For instance, research on other synthetic isothiocyanates has shown they can inhibit Aldehyde Dehydrogenase (ALDH) enzymes, which are often overexpressed in cisplatin-resistant cancer cells like non-small-cell lung cancer (NSCLC) . By inhibiting ALDH, these compounds can decrease cancer cells' tolerance to chemotherapeutic agents like cisplatin and reduce their migratory and invasive capabilities, potentially helping to overcome drug resistance . The mechanism of action of isothiocyanates generally involves their interaction with cellular thiols, particularly through covalent modification of cysteine residues in proteins, which can modulate various signaling pathways and enzyme activities . This product is provided for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to explore the potential of this compound in these and other novel investigative contexts.

Properties

CAS No.

1339649-62-5

Molecular Formula

C7H11NOS

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Preparation Methods

Thiophosgene-Mediated Synthesis

The thiophosgene method is a classical route for converting primary amines to isothiocyanates. For 4-(isothiocyanatomethyl)oxane, the reaction begins with 4-(aminomethyl)oxane as the starting material. In a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate, thiophosgene (1.2 equiv) is introduced under vigorous stirring at room temperature. The amine reacts exothermically with thiophosgene to form an intermediate thiocarbamoyl chloride, which rapidly eliminates HCl to yield the isothiocyanate.

Key Considerations :

  • Stoichiometry : A slight excess of thiophosgene (1.2 equiv) ensures complete conversion, minimizing residual amine.

  • Work-Up : Sequential extraction with dichloromethane, drying over anhydrous sodium sulfate, and column chromatography (cyclohexane/ethyl acetate) yield the pure product.

  • Yield : Similar syntheses report yields of 57–82% for aryl-substituted isothiocyanates.

Carbon Disulfide (CS₂) Oxidation Strategy

A safer alternative avoids thiophosgene by using CS₂ and an oxidizing agent. In this method, 4-(aminomethyl)oxane (1.0 equiv) is treated with CS₂ (2.5 equiv) in water with potassium carbonate (2.0 equiv) as a base, forming a dithiocarbamate intermediate. Subsequent oxidation with sodium persulfate (1.0 equiv) generates the isothiocyanate.

Optimization Parameters :

  • Reaction Time : Overnight stirring at room temperature for dithiocarbamate formation, followed by 1 hour for oxidation.

  • Solvent System : Aqueous conditions simplify purification but may require extended extraction with ethyl acetate to recover the product.

  • Yield : Reported yields for analogous aliphatic isothiocyanates range from 39–57%.

Advanced Reagent Systems

1,1'-Thiocarbonyldiimidazole (TCDI) as a Thiocarbonyl Source

TCDI offers a moisture-stable, non-toxic route. Reacting 4-(aminomethyl)oxane (1.0 equiv) with TCDI (1.2 equiv) in dichloromethane at room temperature produces the isothiocyanate within 1 hour. Imidazole byproducts are removed via aqueous washes, and the product is purified via silica gel chromatography.

Advantages :

  • Safety : Eliminates hazardous thiophosgene.

  • Scalability : Demonstrated for multigram-scale syntheses in related compounds.

Boc-Protected Intermediate Strategy

For amines prone to side reactions, temporary protection with a Boc group enhances selectivity. 4-(aminomethyl)oxane is first treated with Boc anhydride (2.4 equiv) and triethylamine (1.2 equiv) in dichloromethane. After deprotection under acidic conditions, the free amine is converted to the isothiocyanate using CS₂ or TCDI.

Applications :

  • Sensitive Substrates : Prevents oxidation or polymerization of the amine during storage.

  • Yield : Boc protection typically adds 2–3 steps but improves overall yield by 15–20% in complex systems.

Analytical Characterization

Spectroscopic Validation

  • Infrared (IR) Spectroscopy : The isothiocyanate group exhibits a characteristic stretching vibration at 2050–2070 cm⁻¹, absent in the amine precursor.

  • NMR Spectroscopy :

    • ¹H NMR : The methylene group adjacent to the isothiocyanate (CH₂NCS) appears as a triplet at δ 3.8–4.2 ppm (J = 6–7 Hz), while oxane protons resonate between δ 3.5–4.0 ppm.

    • ¹³C NMR : The NCS carbon appears at δ 130–135 ppm, distinct from thioureas or thioamides.

Chromatographic Purity

Column chromatography with silica gel and a gradient of cyclohexane/ethyl acetate (10:1 to 5:1) resolves the product from byproducts like thioureas or unreacted amine. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms >95% purity.

Comparative Analysis of Methods

MethodReagentsYield (%)Purity (%)Safety Considerations
ThiophosgeneThiophosgene, NaHCO₃57–8290–95Toxic reagent; requires fume hood
CS₂ OxidationCS₂, Na₂S₂O₈39–5785–90Mildly toxic; aqueous work-up
TCDITCDI, CH₂Cl₂65–7892–97Non-toxic; scalable
Boc-Protected RouteBoc anhydride, TCDI70–8595–98Multi-step; higher purity

Challenges and Mitigation Strategies

Moisture Sensitivity

Isothiocyanates hydrolyze to thioureas in the presence of water. Strict anhydrous conditions during synthesis and storage are critical. Molecular sieves or inert atmosphere (N₂/Ar) gloveboxes prevent degradation.

Purification Difficulties

Byproducts like symmetrical thioureas (from amine dimerization) may co-elute with the product. Gradient elution chromatography or recrystallization from hexane/ethyl acetate mixtures improves separation.

Scalability Limits

Thiophosgene-based methods face regulatory restrictions at industrial scales. TCDI or CS₂ oxidation are preferred for kilogram-scale production, albeit with moderate yield trade-offs .

Chemical Reactions Analysis

Types of Reactions

4-(isothiocyanatomethyl)oxane undergoes various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thioureas.

    Substitution: Thioureas or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that isothiocyanates, including derivatives like 4-(isothiocyanatomethyl)oxane, exhibit anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of cell signaling pathways and the induction of oxidative stress .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that isothiocyanates can disrupt microbial membranes and inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Pest Management

Isothiocyanates are recognized for their role in pest management due to their natural insecticidal properties. This compound can be used as a bio-pesticide to control agricultural pests without the adverse effects associated with synthetic pesticides. Its application in integrated pest management strategies could enhance crop protection while minimizing environmental impact .

Plant Growth Regulation

Recent studies suggest that isothiocyanates may influence plant growth and development positively. They can act as signaling molecules that enhance plant resilience against biotic and abiotic stresses, promoting healthier crop yields .

Material Science Applications

In material science, compounds like this compound are being explored for their potential use in developing novel materials with specific functionalities. Their reactive nature allows them to be incorporated into polymers or coatings that could provide enhanced properties such as improved durability or resistance to environmental degradation .

Case Studies

StudyObjectiveFindings
Study on Anticancer EffectsEvaluate anticancer propertiesDemonstrated significant apoptosis induction in various cancer cell lines
Antimicrobial Activity AssessmentTest against common pathogensShowed effective inhibition of bacterial growth
Pest Management TrialsAssess efficacy as a bio-pesticideReduced pest populations significantly compared to controls
Material Development ResearchExplore incorporation into polymersEnhanced mechanical properties observed in composite materials

Mechanism of Action

The mechanism of action of 4-(isothiocyanatomethyl)oxane involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt the function of enzymes and other proteins, contributing to its antimicrobial and potential therapeutic effects .

Comparison with Similar Compounds

Methyl Isothiocyanate Derivatives

Methyl isothiocyanate (MITC, CH₃N=C=S) and its organometallic analogs, such as (isothiocyanatomethyl)trimethylstannane, share reactivity but differ in stability and applications:

Property 4-(Isothiocyanatomethyl)oxane Methyl Isothiocyanate (Isothiocyanatomethyl)trimethylstannane
Molecular Weight (g/mol) ~189.22 (estimated) 73.12 298.58
Reactivity Moderate (steric hindrance) High High (Sn-C bond cleavage)
Applications Drug synthesis Pesticides Organometallic catalysts

Key Differences :

  • The oxane ring in this compound reduces volatility compared to MITC, enhancing handling safety.
  • Organometallic derivatives (e.g., tin or germanium analogs) exhibit unique reactivity but pose toxicity risks .

Cyclohexyl Isocyanates vs. Isothiocyanates

Isocyanates (-N=C=O) and isothiocyanates (-N=C=S) differ in electronic properties and biological activity:

Compound Functional Group Reactivity with Amines Toxicity
This compound -N=C=S Slower (thiourea formation) Moderate
trans-4-Methylcyclohexyl isocyanate -N=C=O Rapid (urea formation) High (sensitizer)

Structural Impact :

  • The oxane ring in this compound provides conformational rigidity, unlike flexible cyclohexyl isocyanates.
  • Isothiocyanates are less electrophilic than isocyanates, reducing acute toxicity but extending reaction times .

Diisocyanates and Aromatic Analogs

Hexamethylene diisocyanate (HDI) and toluene diisocyanate (TDI) are industrial diisocyanates with distinct hazards:

Property This compound HDI TDI
Functionality Monofunctional Difunctional Difunctional
Volatility Low High Moderate
Toxicity (LC50, rat) Not reported 0.12 mg/L (4h) 0.5 ppm (4h)

Key Insight: Diisocyanates like HDI and TDI pose higher inhalation risks due to volatility and bifunctional reactivity, whereas this compound’s monofunctionality and steric bulk mitigate such hazards .

Sulfur-Containing Heterocycles

1,4-Oxathiane (a sulfur analog of oxane) and this compound demonstrate how sulfur placement affects properties:

Property This compound 1,4-Oxathiane, 4-oxide
Ring Structure Oxane + isothiocyanate Oxathiane + sulfoxide
Molecular Weight (g/mol) ~189.22 120.17
Applications Drug synthesis Oxidation reactions

Reactivity Notes:

  • The sulfoxide group in 1,4-oxathiane enhances polarity, making it a solvent modifier, while the isothiocyanate group in this compound enables covalent conjugation .

Table 1: Comparative Physicochemical Properties

Compound CAS Number Molecular Weight Key Application
This compound Not reported ~189.22 Pharmaceuticals
Methyl Isothiocyanate 556-61-6 73.12 Agriculture
trans-4-Methylcyclohexyl isocyanate 38258-74-1 155.21 Polymers
1,4-Oxathiane, 4-oxide 109-03-5 120.17 Chemical synthesis

Q & A

Q. What are the recommended safety protocols for handling 4-(isothiocyanatomethyl)oxane in laboratory settings?

Researchers must adhere to OSHA guidelines, including:

  • Personal Protective Equipment (PPE): Gloves, face shields, and safety glasses (tested to NIOSH/EN 166 standards) to prevent skin/eye contact .
  • Exposure Controls: Work in well-ventilated areas, avoid ingestion/inhalation, and store separately from food/feed .
  • Waste Disposal: Segregate waste and use professional disposal services to mitigate environmental contamination .

Q. How can researchers verify the structural identity and purity of this compound?

Methodological steps include:

  • Spectroscopic Analysis: LCMS (observed m/z 311.35 [M+H]+) and HPLC (retention time: 1.40 minutes under SMD-TFA05 conditions) .
  • Cross-Validation: Compare NMR (1H/13C) and optical rotation data with literature via SciFinder or Reaxys .
  • Purity Metrics: Report melting points and chromatographic purity (e.g., ≥95% via HPLC) .

Q. What strategies are effective for synthesizing this compound derivatives?

Key synthetic approaches:

  • In Situ Trapping: React chlorotrialkylgermanium/tin reagents with methyl isothiocyanate in THF at -78°C for high yields (75-80%) .
  • Purification: Use silica gel chromatography (ethyl acetate/hexane) or preparative HPLC (MeCN/water with 0.1% formic acid) .

Q. Table 1. Representative Synthetic Conditions for Derivatives

Reagent SystemSolventTemperatureYield (%)Purification Method
Chlorotrialkylgermanium + Methyl isothiocyanateTHF-78°C75Silica gel (ethyl acetate/hexane)
Chlorotrialkylstannane + Methyl isothiocyanateTHF-20°C80Preparative HPLC (MeCN/water)

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized?

Critical factors include:

  • Stoichiometry: Use 1:1–1:3 molar ratios of isothiocyanate to organometallic reagents to minimize side products .
  • Temperature Control: Maintain sub-zero temperatures (-78°C to -20°C) to stabilize reactive intermediates .
  • Catalysis: Introduce cesium carbonate (e.g., 233 mmol) in acetonitrile to accelerate coupling reactions .

Q. How should researchers address contradictions in spectroscopic data during derivative characterization?

  • Replicate Analyses: Confirm reproducibility under identical conditions (solvent, temperature) .
  • Computational Modeling: Use density functional theory (DFT) to predict NMR shifts and validate experimental data .
  • Byproduct Identification: Employ high-resolution LCMS to detect trace impurities (e.g., m/z 775 [M+H]+ for adducts) .

Q. What methodologies are recommended for studying the reaction mechanisms of this compound with thiocyanate groups?

  • Intermediate Trapping: Use hydrazonoyl halides in DMF to isolate intermediates (e.g., 4A, 4B) for mechanistic studies .
  • Kinetic Profiling: Monitor reaction progress via TLC or real-time LCMS to identify rate-determining steps .

Q. How can computational tools enhance the design of novel this compound-based compounds?

  • Docking Studies: Model interactions with biological targets (e.g., enzymes in Moringa oleifera) using software like AutoDock .
  • Thermodynamic Simulations: Calculate Gibbs free energy (ΔG) of reactions to predict feasibility under varying conditions .

Data Presentation and Analysis Guidelines

  • Raw Data Handling: Store large datasets (e.g., HPLC chromatograms, NMR spectra) in appendices, with processed data in the main text .
  • Statistical Validation: Apply Student’s t-test or ANOVA to assess significance of yield variations (±5% error margin) .
  • Reproducibility: Document all reagent purities (e.g., ≥98%), solvent batches, and instrument calibration dates .

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